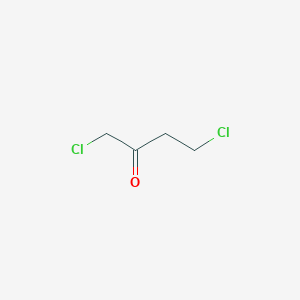

1,4-Dichlorobutan-2-one

概要

説明

GW-409544は、分子式がC₃₁H₃₀N₂O₅である合成有機化合物です。 ペルオキシソーム増殖剤活性化受容体アルファおよびガンマのアゴニストとして知られています 。 これらの受容体は、脂質代謝とグルコース恒常性の調節に関与しており、GW-409544は代謝研究において興味深い化合物となっています .

準備方法

GW-409544の合成には、重要な中間体の生成とその後の反応を含むいくつかの工程が含まれます。 反応条件には、多くの場合、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用が含まれます .

GW-409544の工業生産方法は広く文書化されていませんが、大規模生産のための最適化を施した同様の合成経路に従う可能性があります。 これには、効率と収率を高めるための連続フロー反応器と自動システムの使用が含まれる場合があります .

化学反応の分析

GW-409544は、次のようないくつかの種類の化学反応を受けます。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、追加の官能基を導入したり、既存の官能基を変更したりすることができます.

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して、カルボニル基をアルコールやアミンに変換することができます.

これらの反応で使用される一般的な試薬と条件には、有機溶媒、酸、塩基、および触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、一般的にはフェニル基とオキサゾール基の修飾が含まれます .

科学研究への応用

GW-409544は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Organic Synthesis

1,4-Dichlorobutan-2-one serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in multiple chemical transformations:

- Synthesis of Bioactive Compounds : It is utilized as a precursor for synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl group can undergo nucleophilic addition reactions, making it a valuable building block for complex organic molecules .

- Formation of Heterocycles : The compound is particularly useful in synthesizing five-membered ring heterocycles. For example, treatment with sodium sulfide can yield tetrahydrothiophene, showcasing its utility in producing specialized chemical structures .

Materials Science

In materials science, this compound has been employed for modifying the properties of polymers:

- Surface Modification of Aramid Fibers : Recent studies have demonstrated that grafting this compound onto aramid fibers significantly enhances their mechanical properties and surface characteristics. This modification leads to increased surface roughness and energy, improving the compatibility of the fibers with epoxy resins and enhancing their tensile strength by over 24% .

Analytical Chemistry

This compound is also relevant in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : It can be effectively separated and analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its analysis in complex mixtures, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Industrial Applications

The compound finds applications in various industrial processes:

- Production of Specialty Chemicals : Its chlorinated structure makes it useful in synthesizing flame retardants and other specialty chemicals .

- Precursor for Nylon Production : 1,4-Dichlorobutane derivatives are utilized as precursors in the production of nylon 6,6 through the formation of adiponitrile .

Case Study 1: Surface Modification of Aramid Fibers

In a study published by MDPI, aramid fibers were treated with this compound under supercritical carbon dioxide conditions. The treatment significantly improved the fibers' mechanical properties and interfacial shear strength when combined with epoxy resin. The study highlighted the importance of optimizing treatment conditions such as pressure and temperature to achieve desired modifications (see Table 1 for treatment conditions) .

| Sample | Pressure (MPa) | Time (min) | Temperature (°C) |

|---|---|---|---|

| 1 | 9.0 | 90 | 40 |

| 2 | 9.0 | 90 | 60 |

| 3 | 9.0 | 90 | 80 |

| 4 | 7.5 | 90 | 60 |

| 5 | 10.0 | 90 | 60 |

| 6 | 9.0 | 40 | 60 |

| 7 | 9.0 | 60 | 60 |

Case Study 2: HPLC Analysis

A study conducted on the analytical separation of this compound utilized a Newcrom R1 HPLC column with acetonitrile-water-phosphoric acid as the mobile phase. This method proved effective for isolating impurities and analyzing pharmacokinetic profiles .

作用機序

GW-409544は、ペルオキシソーム増殖剤活性化受容体アルファおよびガンマに結合して活性化することで効果を発揮します。 これらの受容体は、脂質代謝、グルコース恒常性、および炎症に関与する遺伝子の発現を調節する核内ホルモン受容体です 。 活性化されると、これらの受容体はレチノイドX受容体とヘテロ二量体を形成し、特定のDNA配列に結合して、標的遺伝子の転写を引き起こします .

類似の化合物との比較

GW-409544は、次のような他のペルオキシソーム増殖剤活性化受容体アゴニストに似ています。

ロシグリタゾン: 2型糖尿病の治療に使用される、ペルオキシソーム増殖剤活性化受容体ガンマのよく知られたアゴニスト.

フェノフィブラート: 高脂血症の治療に使用される、ペルオキシソーム増殖剤活性化受容体アルファのアゴニスト.

GW-409544を際立たせているのは、ペルオキシソーム増殖剤活性化受容体アルファとガンマの両方に対するデュアルアゴニスト活性であり、代謝調節の研究において汎用性の高い化合物となっています .

類似化合物との比較

GW-409544 is similar to other peroxisome proliferator-activated receptor agonists, such as:

Rosiglitazone: A well-known agonist of peroxisome proliferator-activated receptor gamma used in the treatment of type 2 diabetes.

Fenofibrate: An agonist of peroxisome proliferator-activated receptor alpha used to treat hyperlipidemia.

Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for diabetes management.

What sets GW-409544 apart is its dual agonist activity on both peroxisome proliferator-activated receptors alpha and gamma, making it a versatile compound for research in metabolic regulation .

生物活性

1,4-Dichlorobutan-2-one (DCB) is a chlorinated ketone that has garnered attention due to its biological activity and potential implications in toxicology and pharmacology. This compound is primarily studied for its effects on various biological systems, including its toxicological profile and potential therapeutic applications.

- Molecular Formula : C4H6Cl2O

- Molecular Weight : 139.00 g/mol

- Boiling Point : 74-76 °C

- Melting Point : 1-3 °C

- Density : 1.183 g/mL at 25 °C

Toxicological Studies

This compound has been investigated for its toxic effects, particularly in long-term inhalation studies. Research indicates that exposure to DCB can lead to significant respiratory issues and nasal tumors in laboratory rats.

- Nasal Tumor Induction : A study reported that male rats exposed to low levels of DCB (0.1 ppm) over a prolonged period developed nasal tumors, highlighting the compound's carcinogenic potential .

- Respiratory Irritation : Inhalation studies have shown that DCB acts as a respiratory irritant, contributing to chronic respiratory conditions when exposure levels are high .

The biological activity of DCB is attributed to its ability to interact with cellular components, leading to oxidative stress and inflammation.

- Oxidative Stress : DCB exposure has been linked to increased levels of reactive oxygen species (ROS), which can damage cellular structures and lead to apoptosis .

- Inflammatory Response : The compound may trigger inflammatory pathways, exacerbating tissue damage and promoting tumorigenesis in sensitive tissues such as the nasal cavity .

Case Study 1: Long-term Inhalation Exposure

A study conducted by researchers evaluated the effects of chronic inhalation of DCB on rats over two years. The findings indicated a clear dose-response relationship between exposure levels and the incidence of nasal tumors. Rats exposed to higher concentrations exhibited more severe pathological changes compared to those with lower exposure levels .

Case Study 2: Teratogenic Effects

Research also explored the teratogenic potential of DCB through inhalation exposure in pregnant rats. The study found that fetuses exposed to DCB during critical developmental windows exhibited developmental abnormalities, underscoring the compound's potential risks during pregnancy .

Summary of Findings

特性

IUPAC Name |

1,4-dichlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZDMGFDFBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168234 | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-78-6 | |

| Record name | 1,4-Dichloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。